REACTION_CXSMILES
|
[C:1]([O:8]CC)(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=O.CC(C)N=C=N[CH:16]([CH3:18])[CH3:17]>CN(C=O)C>[CH:17]1[CH:16]=[C:18]2[C:4]([CH:3]=[C:2]([C:1]([OH:8])=[O:7])[O:6][C:4]2=[CH:3][CH:2]=1)=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(N=C=NC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
amino acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the final product was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |